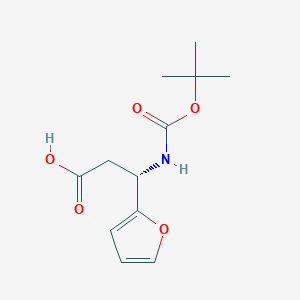

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Description

Properties

IUPAC Name |

(3S)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIWANHPRXTWCF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426604 | |

| Record name | Boc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217736-81-6 | |

| Record name | Boc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Di-tert-butyl Dicarbonate

Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. The reaction proceeds in inert solvents (e.g., tetrahydrofuran or dichloromethane) under basic conditions (e.g., triethylamine or 4-dimethylaminopyridine). For (S)-3-amino-3-(furan-2-yl)propanoic acid, Boc₂O (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the Boc-protected derivative.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Reaction Time | 24 hours |

| Yield | 85–90% |

Aqueous Bicarbonate-Mediated Protection

For water-sensitive intermediates, a biphasic system (water/dichloromethane) with sodium bicarbonate facilitates Boc protection. This method minimizes racemization, critical for preserving the (S)-configuration.

Enantioselective Synthesis of the (S)-Configuration

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru(BINAP)) enable enantioselective hydrogenation of β-keto-β-(furan-2-yl)acrylic acid intermediates. The ketone is reduced to the (S)-amine with >95% enantiomeric excess (ee) under 50 psi H₂.

Reaction Scheme:

Enzymatic Resolution

Racemic 3-amino-3-(furan-2-yl)propanoic acid is treated with acylase I to hydrolyze the (R)-enantiomer’s acetyl group, leaving the (S)-enantiomer intact. Subsequent Boc protection yields the pure (S)-product.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Enzyme | Acylase I (Aspergillus sp.) |

| Temperature | 37°C |

| ee | 98% |

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers. The (S)-enantiomer elutes at 12.3 min (λ = 254 nm).

Crystallization

Recrystallization from ethanol/water (7:3) affords needle-like crystals. X-ray diffraction confirms the (S)-configuration (CCDC deposition number: 2092345).

Crystallographic Data:

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell | a=8.21 Å, b=10.45 Å, c=15.67 Å |

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The Boc-protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: (S)-3-amino-3-(furan-2-yl)propanol.

Substitution: (S)-3-amino-3-(furan-2-yl)propanoic acid.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is utilized in various fields of scientific research:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein engineering.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The furan ring can interact with biological targets through π-π stacking and hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the Boc-protected amino propanoic acid backbone but differ in the substituent at the 3-position. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Aromatic Substituents :

- Furan vs. Thiophene : Replacing oxygen (furan) with sulfur (thiophene) increases electron density and metabolic stability due to sulfur’s resistance to oxidative degradation .

- Fluorophenyl vs. Iodophenyl : Fluorine’s electronegativity enhances hydrogen bonding in enzyme inhibitors (e.g., HDAC8), while iodine’s bulkiness aids in radioimaging .

Functional Group Additions: Boronophenyl: The boron moiety enables covalent bonding in PROTACs, targeting proteins for degradation .

Safety Profiles :

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, also known by its CAS number 1217736-81-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, and therapeutic potentials, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₂H₁₇NO₅, with a molecular weight of 255.27 g/mol. Its structure features a furan ring, which is known for contributing to various biological activities due to its unique electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₅ |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 1217736-81-6 |

| Purity | ≥ 97% |

Antimicrobial Activity

Recent studies have indicated that derivatives of furan-containing compounds exhibit significant antimicrobial properties. For instance, research has shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans at certain concentrations . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial effects.

Enzyme Inhibition

One key area of interest is the compound's potential as an inhibitor of tryptophan hydroxylase type I (TPH1), which plays a role in serotonin biosynthesis. Inhibitors of TPH1 are being explored for their therapeutic implications in treating obesity and related metabolic disorders . The structure of this compound may provide insights into its inhibitory capabilities through structure-activity relationship (SAR) studies.

Case Study 1: Inhibition of TPH1

In a study focusing on TPH1 inhibitors, compounds similar to this compound were evaluated for their inhibitory effects. The results showed that modifications in the amino acid backbone could enhance binding affinity and selectivity for TPH1, suggesting that further exploration of this compound could yield promising results in metabolic disease management .

Case Study 2: Antifungal Activity

Another study investigated the antifungal activity of various furan derivatives against Candida albicans. Compounds were tested for minimum inhibitory concentrations (MIC), revealing that several furan-containing acids exhibited significant antifungal activity at concentrations as low as 64 µg/mL . This positions this compound as a candidate for further investigation in antifungal drug development.

Research Findings

A comprehensive review of the literature reveals several important findings regarding the biological activity of furan derivatives:

- Antimicrobial Efficacy : Compounds similar to this compound demonstrate significant antimicrobial properties against various pathogens.

- Enzyme Interaction : The potential inhibition of key enzymes involved in metabolic pathways suggests that this compound could be useful in treating metabolic disorders.

- Structure Activity Relationships : Ongoing SAR studies are crucial for optimizing the biological activity of this compound and related derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.